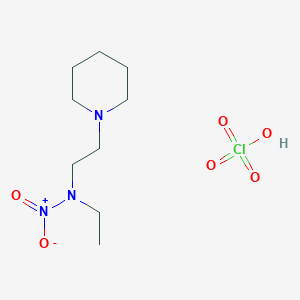
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid is a compound that combines the structural features of piperidine and nitramide with perchloric acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant building block in medicinal chemistry . Nitramides are known for their applications in various chemical reactions, and perchloric acid is a strong acid commonly used in analytical chemistry.
Preparation Methods
The synthesis of N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid involves several steps. The initial step typically includes the formation of the piperidine ring, which can be achieved through cyclization reactions. The nitramide group is then introduced via nitration reactions. Finally, the compound is combined with perchloric acid to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro compounds.
Reduction: Reduction reactions can convert the nitramide group to amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can bind to specific sites on enzymes, altering their activity. The nitramide group can participate in redox reactions, affecting cellular processes. The perchloric acid component can influence the compound’s solubility and stability .
Comparison with Similar Compounds
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid can be compared with other piperidine derivatives and nitramide compounds:
Piperidine derivatives: Compounds like N-methylpiperidine and N-phenylpiperidine share structural similarities but differ in their functional groups and applications.
Properties
CAS No. |
62146-10-5 |
|---|---|
Molecular Formula |
C9H20ClN3O6 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid |
InChI |
InChI=1S/C9H19N3O2.ClHO4/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10;2-1(3,4)5/h2-9H2,1H3;(H,2,3,4,5) |
InChI Key |
GENWELXELUQMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1CCCCC1)[N+](=O)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















